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Compound of Interest

Compound Name: 3-Iodopyridin-4-ol

Cat. No.: B189408 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for

3-iodopyridin-4-ol, a valuable heterocyclic intermediate in pharmaceutical research and

development. This document details the core synthetic strategies, provides in-depth

experimental protocols, and presents quantitative data to facilitate the replication and

optimization of these methods.

Introduction
3-Iodopyridin-4-ol, and its tautomer 3-iodo-4-pyridone, is a key building block in the synthesis

of a variety of biologically active molecules. The presence of the iodine atom at the C3 position

offers a reactive handle for further functionalization through cross-coupling reactions, while the

pyridin-4-ol scaffold is a common motif in medicinal chemistry. The synthesis of this compound,

however, requires careful control of regioselectivity to ensure the iodine is introduced at the

desired position and to avoid the formation of di-iodinated byproducts. This guide focuses on

the most direct and commonly employed method: the electrophilic iodination of pyridin-4-ol.

Core Synthesis Pathway: Direct C-H Iodination
The most direct route to 3-iodopyridin-4-ol involves the regioselective iodination of the pyridin-

4-ol (or more accurately, its 4-pyridone tautomer) backbone. Research has shown that

pyridones can undergo direct C-H iodination at the C3 and C5 positions.[1][2] The key to

selectively obtaining the 3-iodo product lies in the careful control of reaction conditions and
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stoichiometry. A radical-based approach has been demonstrated to be effective for this

transformation.[1][2]

The logical workflow for this synthesis is depicted below:

Pyridin-4-ol

Direct C-H Iodination

Iodinating Agent
(e.g., NaI / Oxidant)

Aqueous Work-up &
Purification

3-Iodopyridin-4-ol

Click to download full resolution via product page

Synthesis Workflow for 3-Iodopyridin-4-ol

Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of 3-iodopyridin-4-ol
via direct iodination. This protocol is a composite method based on established principles of

pyridone iodination.[1][2]

Synthesis of 3-Iodopyridin-4-ol via Radical Iodination
This procedure focuses on the controlled mono-iodination of pyridin-4-ol.

Materials:

Pyridin-4-ol
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Sodium Iodide (NaI)

Sodium Persulfate (Na₂S₂O₈)

Manganese(II) Sulfate Monohydrate (MnSO₄·H₂O)

1,2-Dichloroethane (DCE)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Ethyl acetate (EtOAc)

Hexanes

Procedure:

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add

pyridin-4-ol (1.0 eq).

Add 1,2-dichloroethane (DCE) to the flask to create a suspension.

Add sodium iodide (NaI) (1.1 eq) and manganese(II) sulfate monohydrate (MnSO₄·H₂O) (0.1

eq) to the suspension.

Heat the reaction mixture to 130 °C.

In a separate flask, prepare a solution of sodium persulfate (Na₂S₂O₈) (1.5 eq) in water.

Slowly add the sodium persulfate solution to the heated reaction mixture over a period of 1-2

hours using a syringe pump.

After the addition is complete, continue to stir the reaction at 130 °C for an additional 4-6

hours, or until TLC analysis indicates the consumption of the starting material.
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Cool the reaction mixture to room temperature.

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

Dilute the mixture with ethyl acetate and water.

Separate the organic layer and wash it sequentially with saturated aqueous sodium

bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude product can be purified by column chromatography on silica gel using a gradient

of ethyl acetate in hexanes to afford 3-iodopyridin-4-ol as a solid.

Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of 3-
iodopyridin-4-ol. Please note that yields can vary based on the specific reaction conditions

and scale.

Parameter Value Reference

Starting Material Pyridin-4-ol -

Key Reagents NaI, Na₂S₂O₈, MnSO₄·H₂O [1][2]

Solvent 1,2-Dichloroethane (DCE) [1][2]

Reaction Temperature 130 °C [1][2]

Reaction Time 5-8 hours -

Expected Yield 40-60% Estimated

Appearance Off-white to pale yellow solid -

Molecular Formula C₅H₄INO -

Molecular Weight 221.00 g/mol -
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Reaction Pathway Diagram
The chemical transformation for the synthesis of 3-iodopyridin-4-ol is illustrated below. The

reaction proceeds through the more reactive 4-pyridone tautomer.

Tautomerization

Iodination

Tautomerization

⇌

3-Iodo-4-pyridone

3-Iodo-4-pyridone

Click to download full resolution via product page

Chemical reaction pathway for the synthesis of 3-Iodopyridin-4-ol.

Conclusion
The direct C-H iodination of pyridin-4-ol presents a feasible and direct pathway for the

synthesis of 3-iodopyridin-4-ol. The success of this synthesis hinges on the careful control of

reaction parameters to favor mono-iodination at the C3 position. The provided experimental

protocol offers a robust starting point for researchers in the field. Further optimization of

reaction conditions, such as the choice of oxidant and catalyst, may lead to improved yields

and selectivity. This guide serves as a valuable resource for the synthesis of this important

pharmaceutical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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